![molecular formula C16H19N3O3S B2539921 (1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903896-71-8](/img/structure/B2539921.png)

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

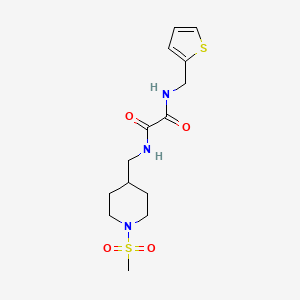

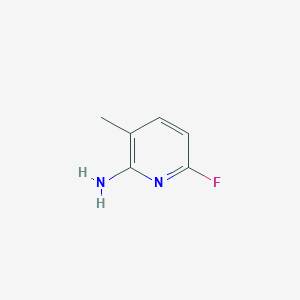

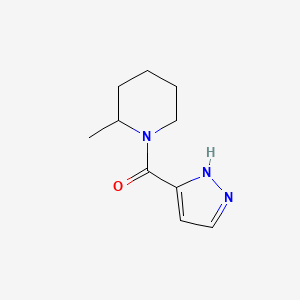

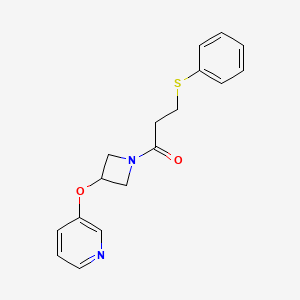

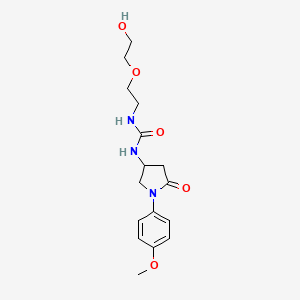

The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a thiophene ring (thiophen-2-yl), and a bicyclic octane structure (8-azabicyclo[3.2.1]octane-8-carboxamide). These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

The compound’s structure suggests it could exhibit interesting chemical properties. The presence of the bicyclic octane structure could impart rigidity to the molecule, potentially influencing its interactions with biological targets. The pyrrolidinone and thiophene rings are electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrrolidinone ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple functional groups in this compound suggests it could have diverse properties. For example, the pyrrolidinone ring could contribute to the compound’s polarity, potentially influencing its solubility in different solvents .Scientific Research Applications

Enantiomerically Pure Derivatives for Asymmetrical Syntheses

Research demonstrates the synthesis and application of enantiomerically pure derivatives of bicyclic pyrrolidine, such as "(1S, 5S)-2-Azabicyclo[3.3.0]octane" from related compounds. These derivatives serve as efficient chiral auxiliaries in Michael-type reactions, highlighting their role in creating asymmetrical synthetic pathways for developing new chemical entities (Martens & Lübben, 1991).

Tropane Derivatives in Pharmacology

The tropane skeleton, a core structure in many natural alkaloids and synthetic derivatives, exhibits a wide range of biological activities. Research into scopine derivatives, structurally similar to the compound , reveals their potential in developing new chemotherapeutic agents with analgetic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).

Base Reactivity of Azabicyclic Compounds

Studies on azabicyclic compounds like "5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles" showcase their reactivity with bases. This reactivity leads to novel compounds with potential pharmaceutical applications, demonstrating the versatility of azabicyclic frameworks in drug development (Ershov et al., 2001).

Agonists for Cognitive Deficits Treatment

Specific derivatives, including "N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide," have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor. Such compounds are explored for their potential in treating cognitive deficits in conditions like schizophrenia, indicating the compound's relevance in neuroscience and pharmacology (Wishka et al., 2006).

Metabolic Pathways in Drug Development

Research into the metabolism and disposition of specific azabicyclo[2.2.2]oct-3-yl compounds in humans provides insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion. Such studies are crucial for drug development, ensuring safety and efficacy in therapeutic applications (Shaffer et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMQBAROWROSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)

![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)

![4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2539847.png)

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)